molecular formula C28H36N2O4 B282231 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282231
M. Wt: 464.6 g/mol
InChI Key: SWOYCTNPJFHTIG-SHHOIMCASA-N
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Description

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAP is a member of the pyrrolone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a tool for studying the role of calcium ions in cellular signaling. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively bind to calcium ions, which allows researchers to manipulate calcium signaling pathways in a precise and controlled manner. This has led to a better understanding of the role of calcium signaling in a wide range of biological processes, including muscle contraction, neuronal signaling, and gene expression.

Mechanism of Action

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by binding to calcium ions and modulating calcium signaling pathways. Specifically, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the EF-hand motifs of calcium-binding proteins, which allows it to selectively modulate the activity of these proteins. This, in turn, can lead to changes in cellular signaling pathways and biological processes.
Biochemical and Physiological Effects:
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in modulating calcium signaling pathways, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for calcium ions. This allows researchers to manipulate calcium signaling pathways in a precise and controlled manner, which can lead to a better understanding of the role of calcium signaling in various biological processes. However, one of the limitations of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other calcium ion modulators. This can make it difficult to achieve the desired biological effects at low concentrations, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research. One promising area of research involves the development of more potent analogs of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one that can achieve the desired biological effects at lower concentrations. Another area of research involves the use of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a tool for studying the role of calcium signaling in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may have potential applications in the development of novel therapeutics for the treatment of various diseases, including oxidative stress-related diseases and inflammatory diseases.
Conclusion:
In conclusion, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively modulate calcium signaling pathways, which has led to a better understanding of the role of calcium signaling in various biological processes. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, its selectivity for calcium ions makes it a useful tool for studying the role of calcium signaling in various disease states and for the development of novel therapeutics.

Synthesis Methods

The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires careful attention to detail and precise control over reaction conditions. The first step in the synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is the preparation of 4-hydroxyphenylacetic acid, which is then converted to 4-hydroxyphenylglycine. The next step involves the conversion of 4-hydroxyphenylglycine to the corresponding amide, which is then reacted with butyl lithium to form the dibutylamino derivative. The final step in the synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of the dibutylamino derivative with benzoyl chloride to form the desired product.

properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-3-5-17-29(18-6-4-2)19-10-20-30-25(21-13-15-23(31)16-14-21)24(27(33)28(30)34)26(32)22-11-8-7-9-12-22/h7-9,11-16,25,31-32H,3-6,10,17-20H2,1-2H3/b26-24+

InChI Key

SWOYCTNPJFHTIG-SHHOIMCASA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)O

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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